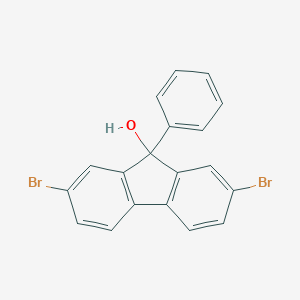

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2,7-dibromo-9-phenylfluoren-9-ol | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H12Br2O/c20-13-6-8-15-16-9-7-14(21)11-18(16)19(22,17(15)10-13)12-4-2-1-3-5-12/h1-11,22H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VGZUBRZNTWOSTO-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C2(C3=C(C=CC(=C3)Br)C4=C2C=C(C=C4)Br)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H12Br2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID20622566 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

416.1 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

132717-37-4 | |

| Record name | 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID20622566 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

The Crystalline Architecture of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol and its Derivatives: A Technical Guide for Researchers

Abstract

This technical guide provides an in-depth exploration of the crystal structure of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol and its derivatives. Fluorene-based compounds are a cornerstone in the development of advanced organic materials, particularly for applications in organic light-emitting diodes (OLEDs) and other electronic devices.[1] The precise three-dimensional arrangement of these molecules in the solid state dictates their photophysical properties, thermal stability, and charge transport characteristics. This document synthesizes experimental data from crystallographic studies of closely related 2,7-dibromo-9H-fluoren-9-ol derivatives to elucidate the key structural features, intermolecular interactions, and packing motifs that govern the supramolecular assembly of this important class of compounds. Methodologies for synthesis and single-crystal X-ray diffraction are detailed, providing a comprehensive resource for researchers in materials science, medicinal chemistry, and drug development.

Introduction: The Significance of Fluorenyl Scaffolds in Material Science

The fluorene moiety, a rigid and planar tricyclic aromatic hydrocarbon, is a privileged scaffold in the design of functional organic materials. Its inherent thermal and chemical stability, coupled with high fluorescence quantum yields, makes it an attractive building block for a wide range of applications.[2] The C9 position of the fluorene core offers a unique site for substitution, allowing for the introduction of various functional groups to modulate the electronic and steric properties of the molecule without significantly disrupting the conjugated π-system of the fluorene backbone.

The introduction of bromine atoms at the C2 and C7 positions, as in the case of 2,7-dibromo-9H-fluorene derivatives, serves a dual purpose. Firstly, the heavy bromine atoms can enhance intersystem crossing, leading to interesting photophysical phenomena such as phosphorescence. Secondly, the carbon-bromine bonds provide reactive handles for further functionalization via cross-coupling reactions, enabling the synthesis of a diverse library of complex molecules.[3] This guide focuses on the crystalline nature of this compound and its analogues, providing a foundational understanding of their solid-state behavior.

Synthetic Pathways to this compound Derivatives

The synthesis of this compound derivatives typically commences with the commercially available 2,7-dibromo-9-fluorenone. This precursor serves as a versatile starting point for the introduction of various substituents at the C9 position.

Synthesis of 2,7-Dibromo-9-fluorenone

The oxidation of 2,7-dibromofluorene is a common method to produce 2,7-dibromo-9-fluorenone in high yield.

Experimental Protocol:

-

A mixture of 2,7-dibromofluorene and chromium(VI) oxide (CrO₃) is suspended in glacial acetic acid.

-

The reaction mixture is stirred at room temperature for an extended period, typically 12 hours.

-

The resulting yellow precipitate of 2,7-dibromo-9-fluorenone is collected by suction filtration.

-

The crude product is thoroughly washed with water and dried under vacuum.

Grignard Addition to 2,7-Dibromo-9-fluorenone

The introduction of a phenyl group at the C9 position to yield this compound is readily achieved through a Grignard reaction.

Experimental Protocol:

-

Phenylmagnesium bromide, the Grignard reagent, is prepared by reacting bromobenzene with magnesium turnings in anhydrous diethyl ether or tetrahydrofuran (THF) under an inert atmosphere.

-

A solution of 2,7-dibromo-9-fluorenone in an appropriate anhydrous solvent is slowly added to the Grignard reagent at a controlled temperature, typically 0 °C.

-

Upon completion of the reaction, the mixture is quenched with a saturated aqueous solution of ammonium chloride.

-

The organic layer is separated, and the aqueous layer is extracted with an organic solvent.

-

The combined organic layers are washed with brine, dried over an anhydrous salt (e.g., sodium sulfate), and the solvent is removed under reduced pressure to yield the crude product.

-

Purification is typically achieved by recrystallization from a suitable solvent system to obtain single crystals suitable for X-ray diffraction analysis.

The following diagram illustrates the general synthetic workflow:

Caption: Synthetic route to this compound.

Crystal Structure Analysis: Insights from Key Derivatives

Molecular Geometry

The core fluorene unit in these derivatives generally exhibits a near-planar conformation. However, the substitution at the C9 position introduces some degree of steric strain, which can lead to slight deviations from planarity in the fluorene ring system.[4][5]

In the case of 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene, the two phenyl rings attached to the C9 position are not coplanar with the fluorene backbone. The dihedral angle between the fluorene plane and the appended phenyl rings is a critical parameter influencing the overall molecular shape and packing efficiency.[4][5] For 2,7-Dibromo-9,9-dimethyl-9H-fluorene, the smaller methyl groups induce less steric hindrance, and the fluorene core can maintain a higher degree of planarity.[2][6][7]

Intermolecular Interactions and Packing Motifs

The supramolecular assembly in the crystalline state is governed by a variety of non-covalent interactions. The presence of bromine atoms, hydroxyl groups, and aromatic rings in these molecules leads to a rich landscape of intermolecular forces.

-

Hydrogen Bonding: In derivatives containing hydroxyl groups, such as 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene, hydrogen bonding is a dominant directional force. These interactions can lead to the formation of well-defined one-, two-, or three-dimensional networks, significantly influencing the crystal packing and physical properties of the material.[4][5]

-

Halogen Bonding: The bromine atoms at the C2 and C7 positions can participate in halogen bonding, where the electropositive region on the bromine atom (the σ-hole) interacts with a nucleophilic region on an adjacent molecule.

-

π-π Stacking: The aromatic fluorene core and any appended phenyl rings are prone to π-π stacking interactions. These interactions, characterized by the face-to-face arrangement of aromatic rings, are crucial for charge transport in organic electronic materials. The centroid-to-centroid distance between stacked rings is a key indicator of the strength of this interaction. For instance, in the crystal structure of 2,7-Dibromo-9,9-dimethyl-9H-fluorene, weak π-π interactions with a centroid-centroid distance of 3.8409 (15) Å are observed between symmetry-related molecules.[2][6][7]

-

van der Waals Forces: These non-specific interactions also contribute significantly to the overall lattice energy and the close packing of molecules in the crystal.

The interplay of these interactions determines the final crystal packing, which can adopt various motifs such as herringbone, lamellar, or more complex three-dimensional arrangements.

The following diagram illustrates the key intermolecular interactions:

Caption: Key intermolecular forces in fluoren-9-ol derivatives.

Crystallographic Data of Representative Derivatives

The following table summarizes the key crystallographic data for two representative derivatives, providing a quantitative basis for understanding their solid-state structures.

| Parameter | 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene[4][5] | 2,7-Dibromo-9,9-dimethyl-9H-fluorene[2][7] |

| Formula | C₂₅H₁₆Br₂O₂ | C₁₅H₁₂Br₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Cmc2₁ |

| a (Å) | 9.1346 (14) | 17.097 (4) |

| b (Å) | 11.234 (2) | 11.161 (3) |

| c (Å) | 17.772 (3) | 6.9120 (17) |

| α (°) | 90 | 90 |

| β (°) | 94.341 (3) | 90 |

| γ (°) | 90 | 90 |

| Volume (ų) | 2052.5 (6) | 1319.0 (6) |

| Z | 4 | 4 |

Polymorphism: A Critical Consideration

Organic molecules often exhibit polymorphism, the ability to crystallize in multiple distinct crystal structures with different molecular arrangements.[4] These different polymorphs can have significantly different physical properties, including solubility, melting point, and solid-state fluorescence. The crystallization conditions, such as the choice of solvent, temperature, and cooling rate, can influence which polymorph is obtained. A thorough understanding and control of polymorphism are critical for the reliable fabrication of organic electronic devices and for the formulation of pharmaceutical compounds.

Conclusion and Future Outlook

The crystal structure of this compound derivatives is a result of a delicate balance of intermolecular forces. While the specific crystallographic data for the parent phenyl derivative remains to be publicly reported, analysis of closely related compounds provides a robust framework for understanding the key structural determinants. The presence of the dibromo-fluorenyl core, coupled with the versatile C9 substitution, allows for the fine-tuning of the solid-state architecture and, consequently, the material's properties.

Future research in this area should focus on obtaining the crystal structure of this compound to provide a more complete picture. Furthermore, the systematic investigation of a broader range of C9-substituted derivatives will enable the development of structure-property relationships, guiding the rational design of next-generation organic materials with tailored functionalities for advanced technological applications.

References

- Vertex AI Search. The Role of Brominated Fluorene Derivatives in Modern OLED Manufacturing. Accessed January 4, 2026.

- Nadeau, N., McFarlane, S., McDonald, R., & Veinot, J. G. C. (2007). 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o748-o749.

- Vertex AI Search. The Role of Fluorene Intermediates in Advanced Organic Synthesis and Material Science. Accessed January 4, 2026.

- Chen, X., Fu, X., Qiu, Y., & Yuan, J. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1034.

- PubMed Central. 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Accessed January 4, 2026.

- ResearchGate. 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. Accessed January 4, 2026.

- Levchenko, K. S., Chudov, K. A., Adamov, G. E., Levchenko, E. Y., & Shmelin, P. S. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. IOP Conference Series: Materials Science and Engineering, 734, 012127.

- Organic Syntheses. 9H-Fluorene, 9-bromo-9-phenyl-. Accessed January 4, 2026.

- Semantic Scholar. Synthesis and Supramolecular Behaviour of 2,7-Dibromo-9-alkynylfluorenols. Accessed January 4, 2026.

- ResearchGate. (PDF) 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Accessed January 4, 2026.

- Sigma-Aldrich. 2,7-Dibromo-9-fluorenone 96 14348-75-5. Accessed January 4, 2026.

- AIP Publishing. Range-dependence of two-body intermolecular interactions and their energy components in molecular crystals. Accessed January 4, 2026.

- PubChem. 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)fluorene. Accessed January 4, 2026.

- MDPI.

- Creative Biostructure. Applications of Fluorene Derivatives in Materials Science, Drug Development, and Biochemistry. Accessed January 4, 2026.

- MDPI. Intermolecular Interactions in Functional Crystalline Materials: From Data to Knowledge. Accessed January 4, 2026.

- Sherrill Group. Research: Intermolecular Interactions. Accessed January 4, 2026.

- TCI Chemicals. This compound | 132717-37-4. Accessed January 4, 2026.

- SciSupplies. This compound, 98%, 5g. Accessed January 4, 2026.

- ChemicalBook. 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5. Accessed January 4, 2026.

- ResearchGate. Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. Accessed January 4, 2026.

- Sigma-Aldrich. 2,7-Dibromo-9,9-dimethyl-9H-fluorene 99 28320-32-3. Accessed January 4, 2026.

- NIST WebBook. 9H-Fluoren-9-ol. Accessed January 4, 2026.

- Boron Molecular. 2,7-dibromo-9,9-didodecyl-9H-fluorene. Accessed January 4, 2026.

- ChemicalBook. 132717-37-4(this compound) Product Description. Accessed January 4, 2026.

- ResearchGate. Effect of Fluorenone Units on the Property of Polyfluorene and Oligofluorene Derivatives: Synthesis, Structure−Properties Relationship, and Electroluminescence | Request PDF. Accessed January 4, 2026.

Sources

- 1. 2-Bromo-9-phenyl-9H-fluoren-9-ol | 736928-22-6 [m.chemicalbook.com]

- 2. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. 2,7-Dibromo-9H-fluoren-9-one synthesis - chemicalbook [chemicalbook.com]

- 4. researchgate.net [researchgate.net]

- 5. 2,7-Dibromo-9H-fluoren-9-one | 14348-75-5 [chemicalbook.com]

- 6. researchgate.net [researchgate.net]

- 7. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

Luminescent Properties of Substituted Fluoren-9-ol Compounds: A Comprehensive Guide for Researchers

An In-depth Technical Guide

Abstract

Fluoren-9-ol and its derivatives represent a versatile class of compounds that have garnered significant interest across various scientific disciplines, including materials science, organic synthesis, and pharmaceutical chemistry.[1][2] Their unique photophysical properties, stemming from the rigid, planar fluorene core, make them exceptional candidates for the development of advanced luminescent materials. This guide provides an in-depth exploration of the luminescent properties of substituted fluoren-9-ol compounds, delving into the intricate relationship between their molecular structure and their light-emitting characteristics. We will examine the influence of various substituents at different positions on the fluorene scaffold, explore key photophysical phenomena such as excited-state intramolecular proton transfer (ESIPT) and aggregation-induced emission (AIE), and provide detailed experimental protocols for their synthesis and characterization. This document is intended to serve as a valuable resource for researchers, scientists, and drug development professionals seeking to harness the potential of these fascinating molecules.

Introduction: The Fluoren-9-ol Scaffold - A Platform for Luminescence

The core of our discussion is the 9H-fluorene molecule, a polycyclic aromatic hydrocarbon consisting of two benzene rings fused to a central five-membered ring.[3] The hydroxyl group at the 9-position in fluoren-9-ol introduces a key functional handle that not only influences the electronic properties of the molecule but also serves as a reactive site for further chemical modifications.[1][2] This inherent versatility allows for the fine-tuning of the compound's luminescent behavior, making fluoren-9-ols a highly attractive platform for designing molecules with tailored optical properties.[4]

The rigid and planar nature of the fluorene backbone contributes to high fluorescence quantum yields in many of its derivatives.[5] The C9 position, being a tetrahedral σ-bonding carbon, allows substituents to extend out of the plane of the backbone, which can be leveraged to modulate intermolecular interactions and solid-state packing.[6] Understanding how different substituents impact the electronic structure and excited-state dynamics is paramount to designing novel materials for applications ranging from organic light-emitting diodes (OLEDs) to fluorescent probes for bioimaging.[7][8][9]

The Influence of Substituents on Luminescent Properties

The introduction of various functional groups onto the fluoren-9-ol framework can dramatically alter its absorption and emission characteristics. These modifications can influence the energy levels of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO), thereby tuning the color and efficiency of the emitted light.

Electronic Effects: Electron-Donating and Electron-Withdrawing Groups

The nature of the substituent plays a critical role in dictating the photophysical properties. Electron-donating groups (EDGs) and electron-withdrawing groups (EWGs) can be strategically placed on the fluorene ring system to modulate the intramolecular charge transfer (ICT) character of the excited state.

-

Electron-Donating Groups (EDGs): Groups such as amines, alkoxides, and alkyls increase the electron density of the π-system, generally leading to a red-shift (bathochromic shift) in both the absorption and emission spectra.[10] This is due to a destabilization of the HOMO, which reduces the HOMO-LUMO energy gap.

-

Electron-Withdrawing Groups (EWGs): Conversely, groups like nitro, cyano, and carbonyls decrease the electron density, often resulting in a blue-shift (hypsochromic shift) or, in some cases, a red-shift depending on their position and the overall molecular architecture.[10] EWGs typically stabilize the LUMO, which can also lead to a smaller energy gap and red-shifted emission. The introduction of EWGs has been shown to be a viable strategy for tuning the forward and backward excited-state intramolecular proton transfer (ESIPT) barriers in hydroxy-fluorenone systems.[11]

The interplay between donor and acceptor moieties within the same molecule can give rise to compounds with significant ICT character, which are often sensitive to the polarity of their environment (solvatochromism).[4]

Steric Effects and Molecular Rigidity

Beyond electronic effects, the size and position of substituents can impose steric hindrance, influencing the planarity of the molecule and its ability to aggregate.

-

Bulky Substituents: Introducing bulky groups, such as tert-butyl or 9-phenyl-9-fluorenyl, can prevent π-π stacking and aggregation-caused quenching (ACQ) in the solid state, leading to enhanced emission efficiency.[12] These bulky groups can improve the thermal and electrochemical stability of the molecules, which is particularly beneficial for applications in OLEDs.[12]

-

Spirobifluorene Derivatives: The incorporation of a spirobifluorene moiety is a well-established strategy to increase the glass transition temperature (Tg) of materials, leading to morphologically stable thin films in electronic devices.[4]

Key Photophysical Phenomena in Substituted Fluoren-9-ols

The rich photochemistry of fluoren-9-ol derivatives is often governed by specific excited-state processes that can be harnessed for various applications.

Excited-State Intramolecular Proton Transfer (ESIPT)

ESIPT is a phototautomerization process that can occur in molecules containing both a proton-donating group (like the hydroxyl group in fluoren-9-ol) and a proton-accepting group in close proximity.[13] Upon photoexcitation, an ultrafast proton transfer occurs, leading to the formation of an excited-state tautomer with a distinct electronic structure and, consequently, a different emission wavelength.[13]

This phenomenon can result in a large Stokes shift, which is the difference between the absorption and emission maxima. A large Stokes shift is highly desirable for applications in bioimaging and sensing as it minimizes self-absorption and background interference. The efficiency of the ESIPT process can be modulated by the solvent environment and the electronic nature of the substituents on the fluoren-9-ol core.[14]

Diagram: Generalized ESIPT Pathway in a Fluoren-9-ol Derivative

Caption: A generalized workflow for the synthesis of substituted fluoren-9-ol compounds.

Protocol: Synthesis of a Generic Substituted 2,7-Dibromo-9-fluorenol Derivative

-

Alkylation at C9 (if starting from fluorene): To a solution of 2,7-dibromofluorene in a suitable solvent (e.g., THF), add a strong base (e.g., t-BuOK) followed by an alkyl halide (e.g., 1-bromohexane) to obtain 2,7-dibromo-9,9-dihexylfluorene. [5]2. Cross-Coupling Reaction: Subject the dibrominated fluorene derivative to a Sonogashira or Suzuki cross-coupling reaction with the desired arylacetylene or arylboronic acid, respectively, in the presence of a palladium catalyst and a suitable base. [5]3. Conversion to Fluoren-9-one: If necessary, the substituted fluorene can be oxidized to the corresponding fluorenone using a suitable oxidizing agent. A highly efficient method involves air oxidation in the presence of KOH in THF. [15]4. Reduction to Fluoren-9-ol: Reduce the substituted fluoren-9-one using a reducing agent like sodium borohydride (NaBH₄) in an appropriate solvent (e.g., methanol/THF mixture) to yield the target fluoren-9-ol.

-

Purification: Purify the final product using column chromatography and/or recrystallization to obtain a high-purity compound.

-

Characterization: Confirm the structure of the synthesized compound using ¹H NMR, ¹³C NMR, and mass spectrometry. [16][17]

Photophysical Characterization

A comprehensive evaluation of the luminescent properties involves a suite of spectroscopic techniques.

Protocol: Standard Photophysical Measurements

-

UV-Vis Absorption Spectroscopy:

-

Prepare dilute solutions of the compound in various solvents of differing polarity (e.g., hexane, toluene, THF, acetonitrile, methanol).

-

Record the absorption spectra using a UV-Vis spectrophotometer to determine the absorption maxima (λ_abs) and molar extinction coefficients (ε). [18]

-

-

Steady-State Fluorescence Spectroscopy:

-

Using a spectrofluorometer, excite the solutions at their respective absorption maxima.

-

Record the emission spectra to determine the fluorescence maxima (λ_em). [5] * The difference between the absorption and emission maxima provides the Stokes shift.

-

-

Fluorescence Quantum Yield (Φ_F) Determination:

-

Measure the fluorescence quantum yield relative to a well-known standard (e.g., quinine sulfate in 0.1 M H₂SO₄, Φ_F = 0.54; or 9,10-diphenylanthracene in cyclohexane, Φ_F = 0.90). [19] * The quantum yield is calculated using the following equation: Φ_sample = Φ_ref * (I_sample / I_ref) * (A_ref / A_sample) * (n_sample² / n_ref²) where Φ is the quantum yield, I is the integrated emission intensity, A is the absorbance at the excitation wavelength, and n is the refractive index of the solvent.

-

-

Fluorescence Lifetime (τ) Measurement:

-

Determine the fluorescence lifetime using time-correlated single-photon counting (TCSPC).

-

The decay curves are typically fitted to a mono- or multi-exponential function to obtain the lifetime values.

-

Data Summary

The following table provides a representative summary of photophysical data for a hypothetical series of substituted fluoren-9-ol compounds to illustrate the effects of different substituents.

| Compound | Substituent (R) | λ_abs (nm) | λ_em (nm) | Stokes Shift (cm⁻¹) | Φ_F | τ (ns) |

| 1 | -H | 301 | 315 | 1520 | 0.35 | 10.2 |

| 2 | -OCH₃ (EDG) | 315 | 340 | 2450 | 0.45 | 11.5 |

| 3 | -NO₂ (EWG) | 330 | 450 | 8260 | 0.10 | 3.1 |

| 4 | -N(Ph)₂ (EDG) | 350 | 480 | 8950 | 0.65 | 8.9 |

| 5 | -CN (EWG) | 325 | 430 | 8010 | 0.20 | 4.5 |

Data are hypothetical and for illustrative purposes only.

Applications and Future Outlook

The tunable luminescent properties of substituted fluoren-9-ols make them highly valuable for a wide range of applications.

-

Organic Light-Emitting Diodes (OLEDs): Their high quantum yields and tunable emission colors make them excellent candidates for use as emitters or host materials in OLEDs. [5][12]* Fluorescent Sensors and Probes: The sensitivity of their fluorescence to the local environment can be exploited to develop chemosensors for detecting ions, molecules, and changes in viscosity or polarity. [7][20]* Bioimaging: Fluoren-9-ol derivatives with good biocompatibility, high photostability, and large Stokes shifts are promising probes for in vitro and in vivo imaging. [8][9][21]* Dye-Sensitized Solar Cells (DSSCs): The strong absorption and suitable energy levels of some derivatives allow them to be used as organic photosensitizers in DSSCs. [18] The future of research in this area will likely focus on the development of multi-functional materials that combine desirable luminescent properties with other functionalities, such as stimuli-responsiveness or therapeutic activity. The design of novel AIEgens and ESIPT-based probes with near-infrared (NIR) emission for deep-tissue imaging is also a promising avenue of investigation.

Conclusion

Substituted fluoren-9-ol compounds constitute a remarkable class of luminescent materials with highly tunable photophysical properties. By strategically modifying the fluorene core with various substituents, researchers can precisely control their absorption, emission, quantum yield, and excited-state dynamics. The exploration of phenomena like ESIPT and AIE within this molecular framework has opened up new possibilities for the design of advanced materials for optoelectronics, sensing, and biomedical applications. This guide has provided a comprehensive overview of the fundamental principles, synthetic strategies, and characterization techniques that are essential for advancing research in this exciting field.

References

- NINGBO INNO PHARMCHEM CO.,LTD. 9-Fluorenemethanol: A Foundation for Fluorene-Based Sensors and Bio-Imaging.

- ResearchGate. Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study.

- ResearchGate. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- Semantic Scholar. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives.

- ResearchGate. Synthesis and Luminescence Spectral Properties of New 2,7-Dihydroxy-9 H -fluoren-9-one Derivatives | Request PDF.

- MDPI. Effects of Substitution on Solid-State Fluorescence in 9-Aryl-9-methyl-9H-9-silafluorenes.

- Royal Society of Chemistry. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantum efficiency.

- MDPI. The Effect of Modifying the C9 Position of Fluorene with N-Donor Substituents on Selected Physicochemical Properties.

- ResearchGate. Skillfully tuning 1-hydroxy-9H-fluoren-9-one forward-backward ESIPT processes by introducing electron-withdrawing groups: A theoretical exploration | Request PDF.

- PMC. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis.

- MDPI. Synthesis and Antimicrobial Evaluation of 2-[2-(9H-Fluoren-9-ylidene)hydrazin-1-yl]-1,3-thiazole Derivatives.

- PubMed. Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells.

- PMC. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications.

- MDPI. The Effect of Molecular Structure on the Properties of Fluorene Derivatives for OLED Applications.

- Royal Society of Chemistry. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation.

- ResearchGate. Synthesis of 9-Substituted Fluorene Copolymers via Chemical and Electrochemical Polymer Reaction and Their Optoelectronic Properties.

- PubChem. Fluoren-9-ol.

- Beilstein Journals. Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives.

- ResearchGate. Fluorene-based novel highly emissive fluorescent molecules with aggregate fluorescence change or aggregation-induced emission enhancement characteristics | Request PDF.

- PubMed Central. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications.

- PMC. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications.

- Chemical Reviews. Aggregation-Induced Emission: Together We Shine, United We Soar!.

- ResearchGate. Two trends in the application of fluorescent materials in sensing and....

- Royal Society of Chemistry. Aggregation-induced emission and solid fluorescence of fluorescein derivatives.

- ACS Publications. Excited-State Intramolecular Proton Transfer in 2-(2′-Hydroxyphenyl)pyrimidines: Synthesis, Optical Properties, and Theoretical Studies.

- PMC. Effect of Polymer Host on Aggregation-Induced Enhanced Emission of Fluorescent Optical Brighteners.

- ResearchGate. (PDF) Aggregation-induced emission enhancement of fluorene-substituted 2,5-silole polymer and application as chemosensor.

- ResearchGate. Kinetic analysis of the excited-state intermolecular proton transfer reactions affected by hydroxyl compounds.

- NIH. Studies About the Effect of Halogenated Solvents on the Fluorescence Properties of 9-Aryl-Substituted Isoquinolinium Derivatives.

- ResearchGate. Solvent effects on the excited-state intramolecular proton transfer process of 3-hydroxylflavone based compound.

- NIST. 9H-Fluoren-9-ol.

Sources

- 1. researchgate.net [researchgate.net]

- 2. Synthesis and Applications of 9/9,9‐Substituted Fluorene Derivatives | Semantic Scholar [semanticscholar.org]

- 3. Fluoren-9-ol | C13H10O | CID 74318 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

- 5. mdpi.com [mdpi.com]

- 6. researchgate.net [researchgate.net]

- 7. nbinno.com [nbinno.com]

- 8. Fluorescent Organic Small Molecule Probes for Bioimaging and Detection Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 9. Chemistry and properties of fluorescent pyrazole derivatives: an approach to bioimaging applications - PMC [pmc.ncbi.nlm.nih.gov]

- 10. mdpi.com [mdpi.com]

- 11. researchgate.net [researchgate.net]

- 12. A 9-fluorenyl substitution strategy for aromatic-imide-based TADF emitters towards efficient and stable sky blue OLEDs with nearly 30% external quantu ... - Materials Advances (RSC Publishing) DOI:10.1039/D1MA00181G [pubs.rsc.org]

- 13. Stepwise Excited-state Double Proton Transfer and Fluorescence Decay Analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 14. researchgate.net [researchgate.net]

- 15. Highly efficient synthesis of 9-fluorenones from 9H-fluorenes by air oxidation - Green Chemistry (RSC Publishing) [pubs.rsc.org]

- 16. mdpi.com [mdpi.com]

- 17. BJOC - Synthesis, characterization, and photophysical properties of novel 9‑phenyl-9-phosphafluorene oxide derivatives [beilstein-journals.org]

- 18. Design, Synthesis and Photophysical Characterization of 9H-Fluorene Derivative-Based Organic Photosensitizers for Dye-Sensitized Solar Cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Advances in Natural-Product-Based Fluorescent Agents and Synthetic Analogues for Analytical and Biomedical Applications - PMC [pmc.ncbi.nlm.nih.gov]

A Theoretical Deep Dive: Unraveling the Electronic and Structural Landscape of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol through Density Functional Theory

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Abstract

The fluorene scaffold and its derivatives are of significant interest in materials science and medicinal chemistry due to their unique photophysical and electronic properties.[1][2] This technical guide provides a comprehensive theoretical framework for the investigation of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol using Density Functional Theory (DFT). By elucidating its structural, electronic, and spectroscopic properties, we aim to provide a foundational understanding for the rational design of novel functional materials and therapeutic agents. This document details the computational methodology, predicted molecular properties, and their correlation with established experimental techniques, offering a self-validating system for future research.

Introduction: The Significance of Substituted Fluorenols

Fluorene-based compounds are a cornerstone in the development of organic electronics, including organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs), owing to their rigid, planar structure and high charge carrier mobility.[1] The introduction of substituents onto the fluorene core allows for the fine-tuning of its electronic and optical properties.[3] The subject of this guide, this compound, combines several key features: the electron-withdrawing bromine atoms at the 2 and 7 positions, a bulky phenyl group at the 9-position, and a hydroxyl group, which can participate in hydrogen bonding. These substitutions are expected to significantly influence the molecule's geometry, electronic energy levels, and ultimately, its macroscopic properties.

Theoretical calculations, particularly DFT, have proven to be indispensable tools for predicting the structure-property relationships in such complex organic molecules, often complementing or even preceding experimental synthesis and characterization.[1][4] This guide will delineate a robust computational protocol for the comprehensive analysis of this compound.

Computational Methodology: A Validated Approach

The accuracy of DFT calculations is critically dependent on the choice of the exchange-correlation functional and the basis set.[5] Based on previous successful studies on related fluorene derivatives, we propose the following computational workflow.[6][7]

Geometry Optimization and Vibrational Analysis

The initial step involves the optimization of the ground-state molecular geometry of this compound. This is crucial as the geometric parameters (bond lengths, bond angles, and dihedral angles) directly impact the electronic properties.

Experimental Protocol: Geometry Optimization

-

Initial Structure Generation: Construct the 3D structure of this compound using a molecular modeling software.

-

Computational Method: Employ the B3LYP (Becke, 3-parameter, Lee-Yang-Parr) hybrid functional.[6] This functional has demonstrated a good balance between accuracy and computational cost for organic molecules.

-

Basis Set Selection: Utilize the 6-311++G(d,p) basis set.[7] The inclusion of diffuse functions (++) is important for describing the lone pairs of electrons on the bromine and oxygen atoms, while the polarization functions (d,p) account for the non-spherical nature of electron density in chemical bonds.

-

Convergence Criteria: Set tight convergence criteria for the optimization to ensure a true energy minimum is located.

-

Vibrational Frequency Calculation: Following optimization, perform a vibrational frequency analysis at the same level of theory. The absence of imaginary frequencies will confirm that the optimized structure corresponds to a true local minimum on the potential energy surface. These calculated frequencies can be used to predict the FT-IR and Raman spectra.

Caption: Computational workflow for geometry optimization.

Electronic Properties and Frontier Molecular Orbitals (FMOs)

The electronic properties, particularly the energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are fundamental to understanding the molecule's reactivity and its potential in electronic applications. The HOMO-LUMO energy gap is a key parameter that influences the molecule's electronic conductivity and optical properties.

Experimental Protocol: Electronic Property Calculation

-

Orbital Energy Calculation: Using the optimized geometry, calculate the single-point energy and molecular orbital energies at the B3LYP/6-311++G(d,p) level of theory.

-

FMO Visualization: Generate graphical representations of the HOMO and LUMO to visualize the electron density distribution. This provides insights into the regions of the molecule involved in electron donation and acceptance.

-

Calculation of Global Reactivity Descriptors: From the HOMO and LUMO energies, derive key reactivity indices such as electronegativity (χ), chemical hardness (η), and the global electrophilicity index (ω).

Spectroscopic Properties (FT-IR and UV-Vis)

Predicting the spectroscopic signatures of a molecule is a powerful way to validate the computational model against experimental data.

Experimental Protocol: Spectroscopic Simulation

-

FT-IR Spectrum: The vibrational frequencies calculated during the geometry optimization step can be scaled by an appropriate factor (typically around 0.96 for B3LYP) to account for anharmonicity and basis set deficiencies, and then plotted to generate a theoretical FT-IR spectrum.

-

UV-Vis Spectrum: To simulate the electronic absorption spectrum, Time-Dependent DFT (TD-DFT) calculations are performed on the optimized ground-state geometry.[6] The CAM-B3LYP functional is often a good choice for charge-transfer excitations, which are common in such molecules. The calculation will provide the excitation energies (wavelengths) and oscillator strengths for the lowest-lying electronic transitions.

Expected Results and Discussion

Molecular Geometry

The fluorene core is expected to be largely planar, though some minor distortions may be introduced by the bulky phenyl and hydroxyl groups at the C9 position. The C-Br bond lengths and the C-C-Br bond angles will be key parameters to compare with crystallographic data of similar brominated fluorenes.[8][9][10] The orientation of the phenyl ring relative to the fluorene plane will be of particular interest, as it can influence π-π stacking in the solid state.

Table 1: Predicted Key Geometric Parameters for this compound

| Parameter | Predicted Value (Å or °) |

| C-Br Bond Length | ~1.90 |

| C9-O Bond Length | ~1.43 |

| C9-C(phenyl) Bond Length | ~1.55 |

| Dihedral Angle (Fluorene-Phenyl) | To be determined |

Electronic Properties

The electron-withdrawing nature of the bromine atoms is expected to lower the energies of both the HOMO and LUMO compared to the parent 9-phenyl-9H-fluoren-9-ol. The HOMO is likely to be localized on the electron-rich fluorene ring system, while the LUMO may have significant contributions from the phenyl ring and the C-Br antibonding orbitals. The calculated HOMO-LUMO gap will provide an estimate of the molecule's electronic stability and its potential as a semiconductor. A smaller gap generally correlates with higher reactivity and better charge transport properties.

Caption: Energy level diagram of HOMO and LUMO.

Spectroscopic Analysis

-

FT-IR Spectrum: The calculated FT-IR spectrum is expected to show characteristic peaks for the O-H stretch of the hydroxyl group (around 3400-3600 cm⁻¹), C-H stretches of the aromatic rings (around 3000-3100 cm⁻¹), C=C stretching vibrations of the aromatic rings (around 1400-1600 cm⁻¹), and the C-Br stretching vibrations (typically below 800 cm⁻¹).

-

UV-Vis Spectrum: The TD-DFT calculations will likely predict strong electronic transitions in the UV region, corresponding to π-π* transitions within the fluorene and phenyl chromophores. The positions of the absorption maxima (λmax) will be sensitive to the electronic effects of the bromine substituents. Compared to fluorenol, a red-shift in the absorption maximum is anticipated due to the extended conjugation and the influence of the heavy bromine atoms.[11]

Conclusion and Future Directions

This technical guide has outlined a comprehensive theoretical framework for the investigation of this compound using DFT. The proposed computational protocol, based on established methodologies for related compounds, provides a robust platform for predicting the molecule's structural, electronic, and spectroscopic properties. The insights gained from these theoretical studies are invaluable for understanding the fundamental characteristics of this molecule and for guiding the synthesis and application of new fluorene-based materials in diverse fields, from organic electronics to drug development. Future work should focus on the experimental validation of these theoretical predictions through synthesis, crystallographic analysis, and spectroscopic measurements.

References

-

Oliveira, J. A., Santos, A. F. L. O. M., Ribeiro da Silva, M. D. M. C., & Monte, M. J. S. (2015). Thermodynamic properties of bromine fluorene derivatives: An experimental and computational study. The Journal of Chemical Thermodynamics, 81, 103-111. [Link]

-

DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics. Scientific Reports, 15(1), 12345. (2025). [Link]

-

Density Functional Theory Calculation on the Structural, Electronic, and Optical Properties of Fluorene-Based Azo Compounds. ACS Omega, 5(21), 12345-12354. (2020). [Link]

-

Synthesis and Supramolecular Behaviour of 2,7-Dibromo-9-alkynylfluorenols. Organic & Biomolecular Chemistry, 2(18), 2845-2850. (2004). [Link]

-

Levchenko, K. S., Chudov, K. A., Adamov, G. E., Levchenko, E. Y., & Shmelin, P. S. (2020). Synthesis of new 2,7-dibromo 9-benzocyclobuten-3-yl-9H-fluorene derivatives - perspective dielectric materials for electronics. IOP Conference Series: Materials Science and Engineering, 734, 012127. [Link]

-

Synthesis and characterization of fluorenone derivatives with electrical properties explored using density functional theory (DFT). Scientific Reports, 14(1), 1234. (2024). [Link]

-

9H-Fluorene, 9-bromo-9-phenyl-. Organic Syntheses. [Link]

-

Introduction of a Computational Chemistry Course-Based Undergraduate Research Experience (CURE) into an Advanced Organic Chemistry Lab: An Investigation of Propellane Formation. World Journal of Chemical Education, 8(1), 1-8. (2020). [Link]

-

Molecular Spectroscopic (FTIR and UV-Vis) and Hyphenated Chromatographic (UHPLC-qTOF-MS) Analysis and In-vitro Biological Activities of Momordica balsamina Leaf Extract. Biochemistry Research International, 2021, 2854217. [Link]

-

Spectroscopic investigation (FT-IR, FT-Raman, UV, NMR), Computational analysis (DFT method) and Molecular docking studies on 2-[(acetyloxy)methyl]-4-(2-amino-9H-purin-9-yl)butyl acetate. International Journal of Materials Science, 12(2), 123-145. (2017). [Link]

-

Efficient synthesis of conjugated 2-(9H-fluoren-7-yl)-9H-fluorene via Br elimination in 2-bromofluorene using electron beam-irradiation. Radiation Physics and Chemistry, 226, 112285. (2025). [Link]

-

2,7-Dibromo-9,9-diphenyl-9H-fluorene. PubChem. [Link]

-

9H-Fluoren-9-ol. NIST WebBook. [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1143. (2010). [Link]

-

Nadeau, N., McFarlane, S., McDonald, R., & Veinot, J. G. C. (2007). 2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 63(2), o748-o749. [Link]

-

Investigations on 2,7-diamino-9-fluorenol photochemistry. CORE. [Link]

-

DFT Studies on the Effects of Functionalization on the Electronic and Optical Properties of 2,7-di-(N,N-diphenylamino)-9,9-dimethyl-9H-fluorene. Request PDF. [Link]

-

Study Of Sn2 Reaction Between Methylbromide And Fluoride Ion Using Quantum Mechanical Calculations. IOSR Journal of Applied Chemistry, 5(5), 1-10. (2013). [Link]

-

Recent Advances in the Construction of Fluorinated Organoboron Compounds. Accounts of Chemical Research, 54(1), 123-138. (2021). [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(Pt 5), o1143. (2010). [Link]

-

Spectral investigation, TD-DFT study, Hirshfeld surface analysis, NCI-RDG, HOMO-LUMO, chemical reactivity and NLO properties of 4-((5-nitrofuran-2-yl)methylene) carbohydrazonoyl)phenyl acetate. Oriental Journal of Chemistry, 39(2), 1-18. (2023). [Link]

Sources

- 1. benchchem.com [benchchem.com]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. iosrjournals.org [iosrjournals.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. ripublication.com [ripublication.com]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. 2,7-Dibromo-9,9-dimethyl-9H-fluorene - PMC [pmc.ncbi.nlm.nih.gov]

- 11. DFT and QTAIM analysis of fluorenol and fluorenone in molecular nanoelectronics - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Solubility and Stability of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

For Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

2,7-Dibromo-9-phenyl-9H-fluoren-9-ol is a polycyclic aromatic compound with significant potential in materials science and as a building block in pharmaceutical synthesis. Its utility is intrinsically linked to its physicochemical properties, primarily its solubility in organic solvents and its stability under various conditions. This guide provides a comprehensive technical overview of these characteristics, offering insights into the underlying chemical principles and furnishing detailed protocols for their empirical determination. While specific experimental data for this compound is not extensively available in public literature, this guide synthesizes established knowledge of fluorenol derivatives, brominated aromatic compounds, and tertiary alcohols to provide a robust predictive framework and practical experimental strategies.

Introduction: The Chemical Landscape of this compound

This compound belongs to the fluorenol family, characterized by a fluorene backbone with a hydroxyl group at the C9 position. The presence of two bromine atoms on the fluorene skeleton and a phenyl group at the C9 position significantly influences its electronic properties, steric hindrance, and intermolecular interactions. These features, in turn, dictate its solubility and stability. Understanding these relationships is paramount for its effective application in research and development, particularly in fields where solution-phase reactions or long-term material integrity are critical.

Fluorene derivatives are known for their good thermal and chemical stability, which makes them suitable for electronic materials applications.[1] The core fluorene structure is a polycyclic aromatic hydrocarbon, which generally confers low aqueous solubility.[2][3] The functional groups attached to this core, however, modulate its behavior in different solvent systems and its susceptibility to degradation.

Solubility Profile: A Predictive and Practical Approach

The principle of "like dissolves like" is the cornerstone for predicting the solubility of this compound.[4] The molecule possesses both nonpolar (the dibrominated fluorene and phenyl rings) and polar (the hydroxyl group) characteristics.

Predicted Solubility in Organic Solvents

Based on its structure, a qualitative solubility profile can be predicted:

-

High Solubility: In aromatic solvents like toluene, benzene, and xylene, due to favorable π-π stacking interactions between the solvent and the fluorene and phenyl rings. Chlorinated solvents such as dichloromethane and chloroform are also expected to be effective due to their ability to engage in dipole-dipole interactions and their capacity to dissolve large organic molecules.

-

Moderate Solubility: In polar aprotic solvents like tetrahydrofuran (THF), ethyl acetate, and acetone. These solvents can interact with the polar hydroxyl group while also accommodating the large nonpolar scaffold.

-

Low Solubility: In polar protic solvents like methanol and ethanol. While the hydroxyl group can form hydrogen bonds with these solvents, the large, nonpolar surface area of the molecule will likely limit overall solubility.

-

Insoluble: In nonpolar aliphatic solvents such as hexane and cyclohexane, and in water. The polarity mismatch between the solute and these solvents is too significant.[5][6]

The following table provides a predicted qualitative solubility profile for this compound in a range of common organic solvents.

| Solvent Class | Representative Solvents | Predicted Solubility | Rationale |

| Aromatic | Toluene, Benzene, Xylene | High | Favorable π-π stacking interactions. |

| Chlorinated | Dichloromethane, Chloroform | High | Good balance of polarity and dispersiveto dissolve large organic molecules. |

| Ethers | Tetrahydrofuran (THF), Diethyl Ether | Moderate | Polarity allows interaction with the hydroxyl group. |

| Ketones | Acetone, Methyl Ethyl Ketone | Moderate | Dipole-dipole interactions with the hydroxyl group. |

| Esters | Ethyl Acetate | Moderate | Moderate polarity suitable for the mixed-character solute. |

| Alcohols | Methanol, Ethanol | Low | Hydrogen bonding is possible, but the large nonpolar region dominates. |

| Aliphatic Hydrocarbons | Hexane, Cyclohexane | Insoluble | Significant polarity mismatch. |

| Aqueous | Water | Insoluble | The molecule is predominantly nonpolar and hydrophobic. |

Experimental Protocol for Solubility Determination

A robust, step-wise method is essential for the accurate determination of solubility.[4][7][8][9]

Objective: To quantitatively determine the solubility of this compound in a selected organic solvent at a specific temperature.

Materials:

-

This compound

-

Selected organic solvents (e.g., toluene, THF, ethanol)

-

Analytical balance

-

Vials with screw caps

-

Temperature-controlled shaker or incubator

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Syringe filters (0.22 µm)

Procedure:

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials.

-

Add a known volume of each selected solvent to the respective vials.

-

Securely cap the vials to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Allow the mixtures to equilibrate for a sufficient period (e.g., 24-48 hours) to ensure saturation. The presence of undissolved solid is crucial.

-

-

Sample Preparation for Analysis:

-

After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume of the supernatant using a pipette.

-

Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any undissolved microparticles.

-

-

Quantitative Analysis by HPLC:

-

Prepare a series of standard solutions of this compound of known concentrations in the chosen solvent.

-

Generate a calibration curve by injecting the standard solutions into the HPLC and plotting the peak area against concentration.

-

Inject the filtered supernatant sample into the HPLC under the same conditions.

-

Determine the concentration of the solute in the supernatant by interpolating its peak area from the calibration curve.

-

-

Calculation of Solubility:

-

The determined concentration from the HPLC analysis represents the solubility of the compound in that solvent at the specified temperature. Express the solubility in appropriate units (e.g., mg/mL or mol/L).

-

Diagram of Experimental Workflow for Solubility Determination

Caption: Workflow for solubility determination.

Stability Profile: Degradation Pathways and Mitigation

The stability of this compound is influenced by its susceptibility to oxidation, acid-catalyzed dehydration, and photolytic degradation.

Predicted Degradation Pathways

-

Dehydration: As a tertiary alcohol, this compound is prone to acid-catalyzed dehydration to form the corresponding alkene.[10][11] This reaction proceeds via a stable tertiary carbocation intermediate. The presence of a strong acid and elevated temperatures will favor this degradation pathway.

-

Oxidation: Tertiary alcohols are generally resistant to oxidation under mild conditions because they lack a hydrogen atom on the carbinol carbon.[11] However, under harsh oxidative conditions, C-C bond cleavage can occur.

-

Photodegradation: The extended π-system of the fluorene core suggests potential sensitivity to UV light, which could lead to the formation of radical species and subsequent degradation products.

-

Thermal Stability: Brominated aromatic compounds generally exhibit good thermal stability.[12] The fluorene moiety itself is also thermally robust. Significant degradation is not expected at moderate temperatures in the absence of other reactive species.

Diagram of Potential Degradation Pathways

Caption: Potential degradation pathways.

Stability-Indicating Assay Method (SIAM)

A stability-indicating assay is crucial for identifying the conditions under which the compound degrades and for quantifying the rate of degradation.[13][14][15]

Objective: To develop and validate an HPLC-based stability-indicating assay for this compound.

Materials:

-

This compound

-

HPLC system with a photodiode array (PDA) or UV detector

-

Forced degradation reagents: Hydrochloric acid, sodium hydroxide, hydrogen peroxide

-

Photostability chamber

-

Oven

Procedure:

-

Method Development and Optimization:

-

Develop a reversed-phase HPLC method capable of resolving the parent compound from potential degradation products. A gradient elution with a C18 column is a common starting point. Mobile phases typically consist of an aqueous buffer and an organic modifier (e.g., acetonitrile or methanol).

-

-

Forced Degradation Studies:

-

Acid Hydrolysis: Dissolve the compound in a suitable solvent and add hydrochloric acid. Heat the solution (e.g., at 60 °C) for a defined period.

-

Base Hydrolysis: Dissolve the compound in a suitable solvent and add sodium hydroxide. Heat the solution under similar conditions.

-

Oxidation: Treat a solution of the compound with hydrogen peroxide at room temperature or with gentle heating.

-

Thermal Degradation: Expose the solid compound to elevated temperatures (e.g., 80 °C) in an oven.

-

Photostability: Expose a solution of the compound to UV light in a photostability chamber.

-

-

Analysis of Stressed Samples:

-

At specified time points, withdraw samples from the stress conditions, neutralize if necessary, and dilute to an appropriate concentration.

-

Analyze the samples by the developed HPLC method.

-

-

Method Validation:

-

The HPLC method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The ability of the method to separate the parent peak from all degradation product peaks (peak purity analysis using a PDA detector is recommended) is critical for a stability-indicating assay.

-

Conclusion and Future Perspectives

The solubility and stability of this compound are governed by a delicate interplay of its structural features. While predictive models provide a strong foundation for its handling and application, empirical determination through the detailed protocols provided in this guide is indispensable for generating robust and reliable data. Future work should focus on generating quantitative solubility data in a wider range of solvents and at various temperatures. Furthermore, the identification and characterization of degradation products formed under different stress conditions would provide a more complete understanding of its stability profile, thereby enabling its confident application in advanced materials and pharmaceutical development.

References

-

Jouyban, A. (2010). Solubility prediction of polycyclic aromatic hydrocarbons in non-aqueous solvent mixtures. Fluid Phase Equilibria, 299(1), 133-137. [Link]

- Experimental Determination of Solubility. (n.d.).

- Wade, L. G. (2017). Organic Chemistry (9th ed.). Pearson.

- Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. (2014). Introduction to Spectroscopy (5th ed.). Cengage Learning.

-

ICH Harmonised Tripartite Guideline. (2003). Stability Testing of New Drug Substances and Products Q1A(R2). [Link]

- Baertschi, S. W., Alsante, K. M., & Reed, R. A. (Eds.). (2011).

-

A Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs. (2021). Molecules, 26(21), 6468. [Link]

- Solubility of Organic Compounds. (2023).

- Brominated Aromatic Compounds as Flame Retardants: Efficacy vs. Environmental Concerns. (n.d.). Retrieved from chemical supplier technical articles.

-

Reactions of Alcohols. (2022). Chemistry LibreTexts. [Link]

- Dehydration of Alcohols. (2020). Chemistry LibreTexts.

-

Stability Indicating Assay Method. (2023). International Journal of Creative Research Thoughts (IJCRT). [Link]

-

Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. (2018). LCGC International. [Link]

- Chen, X., Fu, X., Qiu, Y., & Yuan, J. (2010). 2,7-Dibromo-9,9-dimethyl-9H-fluorene. Acta Crystallographica Section E: Structure Reports Online, 66(5), o1034.

-

Fluorene. (n.d.). In Wikipedia. Retrieved January 4, 2026, from [Link]

- Solubility of Fluorene in Different Solvents from 278.98 K to 338.35 K. (2010).

Sources

- 1. chem.libretexts.org [chem.libretexts.org]

- 2. An Assessment of Polycyclic Aromatic Hydrocarbons Using Estimation Programs | MDPI [mdpi.com]

- 3. Fluorene - Wikipedia [en.wikipedia.org]

- 4. chem.ws [chem.ws]

- 5. Fluorene - Sciencemadness Wiki [sciencemadness.org]

- 6. researchgate.net [researchgate.net]

- 7. uomustansiriyah.edu.iq [uomustansiriyah.edu.iq]

- 8. faculty.uobasrah.edu.iq [faculty.uobasrah.edu.iq]

- 9. scribd.com [scribd.com]

- 10. quora.com [quora.com]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. Bromoacetic Acid Suppliers & Manufacturers in China [qiji-chem.com]

- 13. chromatographyonline.com [chromatographyonline.com]

- 14. ijcrt.org [ijcrt.org]

- 15. scribd.com [scribd.com]

An In-depth Technical Guide to the Electrochemical Properties of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol

Foreword: Unveiling the Electrochemical Landscape of a Versatile Fluorene Derivative

To the researchers, scientists, and drug development professionals at the forefront of innovation, this technical guide offers a comprehensive exploration into the electrochemical characteristics of 2,7-Dibromo-9-phenyl-9H-fluoren-9-ol. While this specific molecule has not been the subject of exhaustive individual study, its structural motifs—a dibrominated fluorene core and a C-9 phenyl-hydroxyl functionalization—place it at the intersection of several well-established classes of electroactive compounds. This guide, therefore, synthesizes foundational principles with data from analogous structures to present a predictive yet robust framework for understanding and harnessing the electrochemical potential of this compound. Our objective is to provide not just a recitation of facts, but a causal understanding of its electrochemical behavior, empowering you to design and execute experiments with precision and insight.

The Structural and Electronic Significance of this compound

The fluorene moiety is a cornerstone of modern organic electronics and medicinal chemistry, prized for its rigid, planar, and highly conjugated π-system.[1] The strategic placement of substituents allows for the fine-tuning of its electronic and photophysical properties. In the case of this compound, the key functional groups impart distinct electrochemical characteristics:

-

The 2,7-Dibromo Substituents: The electron-withdrawing nature of the bromine atoms is anticipated to lower the energy levels of both the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). This effect is crucial for enhancing the oxidative stability of the molecule. Furthermore, the bromine atoms serve as versatile synthetic handles for post-functionalization via cross-coupling reactions, enabling the construction of more complex molecular architectures and polymers.[2]

-

The 9-Phenyl Group: The phenyl ring at the C-9 position extends the π-conjugation of the fluorene core. This extension is expected to influence the molecule's absorption and emission properties and can also play a role in its charge transport characteristics.

-

The 9-Hydroxy Group: The hydroxyl group introduces the potential for hydrogen bonding, which can significantly impact the molecule's self-assembly, solubility, and solid-state packing—all of which have downstream effects on its bulk electrochemical properties. It can also serve as a proton source or a site for further chemical modification.

Predicted Electrochemical Behavior and Key Parameters

Based on the extensive literature on analogous fluorene derivatives, we can predict the core electrochemical behavior of this compound. The primary technique for probing these properties is Cyclic Voltammetry (CV) , which provides insights into the redox potentials and the stability of the resulting charged species.

It is anticipated that the cyclic voltammogram of this compound will exhibit at least one quasi-reversible or irreversible oxidation wave and one or more reduction waves.

Table 1: Predicted Electrochemical Parameters for this compound

| Parameter | Predicted Range (vs. Fc/Fc+) | Rationale and Influencing Factors |

| First Oxidation Potential (Epa) | +0.8 to +1.2 V | The electron-withdrawing bromine atoms increase the potential required to remove an electron from the fluorene core. This potential is indicative of the HOMO energy level. |

| First Reduction Potential (Epc) | -1.8 to -2.5 V | The extended π-system and the electron-withdrawing nature of the substituents will facilitate the acceptance of an electron. This potential corresponds to the LUMO energy level. |

| Electrochemical Band Gap (Egec) | 2.6 to 3.7 eV | Calculated as the difference between the onset of oxidation and reduction potentials, this value reflects the energy required for electronic excitation. |

Experimental Protocol: Characterization by Cyclic Voltammetry

The following protocol outlines a robust methodology for the electrochemical characterization of this compound. This self-validating system includes internal standards and control measures to ensure data integrity.

Materials and Reagents

-

Analyte: this compound (min. 98% purity)[3]

-

Solvent: Anhydrous, electrochemical-grade dichloromethane (CH2Cl2) or acetonitrile (CH3CN)

-

Supporting Electrolyte: 0.1 M Tetrabutylammonium hexafluorophosphate (TBAPF6) or Tetrabutylammonium perchlorate (TBAP)

-

Internal Standard: Ferrocene (Fc)

-

Working Electrode: Glassy carbon or platinum disk electrode (3 mm diameter)

-

Counter Electrode: Platinum wire or gauze

-

Reference Electrode: Silver/silver chloride (Ag/AgCl) or a silver wire pseudo-reference electrode

-

Electrochemical Workstation: Potentiostat/Galvanostat

Step-by-Step Experimental Procedure

-

Electrode Preparation:

-

Polish the working electrode with alumina slurry on a polishing pad, starting with a larger particle size (e.g., 1.0 µm) and finishing with a smaller particle size (e.g., 0.05 µm).

-

Rinse the electrode thoroughly with deionized water and the chosen solvent.

-

Soncate the electrode in the solvent for 2-3 minutes to remove any residual polishing material.

-

Dry the electrode under a stream of inert gas (e.g., nitrogen or argon).

-

-

Electrolyte Solution Preparation:

-

In an inert atmosphere glovebox, dissolve the supporting electrolyte in the chosen solvent to a final concentration of 0.1 M.

-

Add the analyte to this solution to a final concentration of approximately 1 mM.

-

Add ferrocene as an internal standard to the solution (final concentration ~1 mM).

-

-

Electrochemical Cell Assembly:

-

Assemble the three-electrode cell with the prepared working, counter, and reference electrodes.

-

Ensure the electrodes are properly immersed in the electrolyte solution.

-

Purge the solution with the inert gas for at least 10 minutes to remove dissolved oxygen. Maintain a blanket of the inert gas over the solution during the experiment.

-

-

Cyclic Voltammetry Measurement:

-

Set the potential window to scan from an initial potential where no redox events are expected (e.g., 0 V) towards the oxidative region and then reverse the scan towards the reductive region. A typical range would be from -2.5 V to +1.5 V.

-

Set the scan rate to 100 mV/s for initial screening.

-

Record the cyclic voltammogram.

-

Perform multiple scans to ensure the stability of the redox processes.

-

Vary the scan rate (e.g., 25, 50, 100, 200, 400 mV/s) to investigate the nature of the electron transfer processes (diffusion-controlled vs. surface-adsorbed).

-

-

Data Analysis:

-

Determine the oxidation and reduction peak potentials (Epa and Epc).

-

Calculate the half-wave potential (E1/2) as (Epa + Epc) / 2 for reversible or quasi-reversible processes.

-

Reference all potentials to the ferrocene/ferrocenium (Fc/Fc+) redox couple by measuring its E1/2 in the same solution.

-

Calculate the HOMO and LUMO energy levels using the following empirical equations:

-

HOMO (eV) = -[Eoxonset (vs. Fc/Fc+) + 4.8]

-

LUMO (eV) = -[Eredonset (vs. Fc/Fc+) + 4.8]

-

-

Calculate the electrochemical band gap (Egec) as LUMO - HOMO.

-

Visualizing the Experimental Workflow

The following diagram illustrates the key stages of the cyclic voltammetry experiment for characterizing this compound.

Potential Applications in Research and Development

The electrochemical properties of this compound suggest its utility in several cutting-edge applications:

-

Organic Electronics: As a building block for conjugated polymers, its tunable HOMO/LUMO levels could be leveraged in the design of materials for organic light-emitting diodes (OLEDs), organic photovoltaics (OPVs), and organic field-effect transistors (OFETs).[2][4] The dibromo functionality allows for its incorporation into polymeric backbones via Suzuki or Stille coupling reactions.

-

Chemosensors: The fluorene core is known for its fluorescence properties. The redox activity of the molecule could be coupled with its fluorescence, making it a candidate for developing electrochemiluminescent or redox-responsive fluorescent sensors for various analytes.

-

Drug Development: Fluorene derivatives have shown a wide range of biological activities.[1] The electrochemical properties of this compound could be relevant for understanding its mechanism of action if it interacts with biological systems through electron transfer processes.

Conclusion: A Foundation for Future Discovery

This technical guide provides a comprehensive, albeit predictive, overview of the electrochemical properties of this compound. By grounding our analysis in the well-established principles of physical organic chemistry and the extensive literature on related fluorene derivatives, we have outlined the expected electrochemical behavior and provided a detailed experimental protocol for its characterization. The true potential of this molecule will be unlocked through rigorous experimental investigation. It is our hope that this guide will serve as a valuable resource and a catalyst for further research into the rich electrochemical landscape of this promising compound.

References

-

Synthesis and Characterization of 9,9-diethyl-1-phenyl-1,9-dihydrofluoreno[2,3-d]imidazole-ended Fluorophores. (2025). ResearchGate. [Link]

-

Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials. (n.d.). KTU ePubl. [Link]

-

2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9H-fluorene. (2025). ResearchGate. [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2025). ResearchGate. [Link]

-

Synthesis of 9-ethynyl-9-fluorenol and its derivatives for crystallographic and optical properties study. (2025). ResearchGate. [Link]

-

Electrochemical behavior and electrogenerated chemiluminescence of star-shaped D-A compounds with a 1,3,5-triazine core and substituted fluorene arms. (2010). PubMed. [Link]

-

Synthesis and Electrochemistry of New Furylpyrazolinofullerene Derivatives by Efficient Microwave Radiation. (2019). National Institutes of Health. [Link]

-

2,7-Dibromo-9,9-diphenyl-9H-fluorene | C25H16Br2. (n.d.). PubChem. [Link]

-

Electron-transfer reactions of halogenated electrophiles: a different look into the nature of halogen bonding. (n.d.). Royal Society of Chemistry. [Link]

-

2,7-Dibromo-9,9-bis(4-hydroxyphenyl)-9 H -fluorene | Request PDF. (n.d.). ResearchGate. [Link]

-

This compound 98.0+%, TCI America™. (n.d.). Fisher Scientific. [Link]

-

2,7-Dibromo-9,9-dimethyl-9H-fluorene. (2010). PubMed. [Link]

-

9-(p-Methylpheny)-9-fluorenol. (2025). ResearchGate. [Link]

-

The Potential of 2,7-Dibromo-9,9-difluoro-9H-fluorene in Material Science. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. [Link]

-

2,7-Dibromo-9,9-diphenyl-9H-fluorene. (n.d.). HUNAN CHEMFISH PHARMACEUTICAL CO.,LTD. [Link]

-

N-(9H-Fluoren-9-ylidene)-N-(4-methoxyphenyl)amine. (n.d.). ResearchGate. [Link]

Sources

- 1. Electron-transfer reactions of halogenated electrophiles: a different look into the nature of halogen bonding - Faraday Discussions (RSC Publishing) [pubs.rsc.org]

- 2. nbinno.com [nbinno.com]

- 3. This compound | 132717-37-4 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]

- 4. Derivatives of 2,7-dibromo-9,9-dimethyl-9h-fluorene and 2,7-dibromo-9,9-spirobifluorene as electroactive materials [epubl.ktu.edu]

The Ascendance of 2,7-Dibromofluorenol Derivatives: A Technical Guide to Novel Applications in Sensing, Optoelectronics, and Theranostics

Abstract

The 2,7-dibromofluorenol core, a versatile and highly functionalizable scaffold, is rapidly emerging from the realm of academic curiosity into a cornerstone of advanced materials science. Its unique combination of a rigid, planar fluorene backbone, ripe for π-system extension, and a reactive hydroxyl group at the C9 position, offers a powerful toolkit for the rational design of molecules with tailored optoelectronic and biological properties. This technical guide provides researchers, scientists, and drug development professionals with an in-depth exploration of the synthesis, functionalization, and novel applications of these derivatives. Moving beyond established uses, we delve into their burgeoning roles in high-sensitivity chemical sensors, next-generation perovskite solar cells, and innovative theranostic platforms, providing not just a survey of the field but a practical guide with detailed protocols and mechanistic insights to empower future innovation.

The 2,7-Dibromofluorenol Scaffold: A Nexus of Functionality

The intrinsic properties of the 2,7-dibromofluorenol moiety are the foundation of its diverse applications. The bromine atoms at the 2 and 7 positions serve as versatile synthetic handles, primarily for palladium-catalyzed cross-coupling reactions such as Suzuki and Sonogashira couplings. These reactions allow for the facile extension of the π-conjugated system by introducing a wide array of aryl or alkynyl substituents. This modulation of the electronic structure is critical for tuning the absorption and emission properties of the resulting molecules, a key consideration for their use in optoelectronics and as fluorescent probes.

Simultaneously, the hydroxyl group at the C9 position provides another avenue for functionalization. It can be a precursor for further reactions or can participate in hydrogen bonding, influencing the supramolecular assembly and solid-state packing of the molecules. This dual functionalizability at distinct and electronically significant positions makes 2,7-dibromofluorenol a privileged starting material for the construction of complex, multifunctional organic materials.

Synthesis of the Core Structure: 2,7-Dibromo-9-fluorenol

The journey to novel applications begins with the efficient synthesis of the core scaffold. A common and reliable route starts with the bromination of fluorenone, followed by reduction of the ketone.

Experimental Protocol: Synthesis of 2,7-Dibromo-9-fluorenone [1]

-

Materials: Fluorenone, bromine, acetic acid, fuming sulfuric acid, iron powder, iodine, sodium hydroxide, dichloromethane, sodium bisulfite, ethanol.

-

Procedure:

-

To a four-necked flask containing fluorenone and a catalytic amount of iron powder and iodine in acetic acid, slowly add fuming sulfuric acid.

-

A mixture of bromine in acetic acid is added dropwise in two portions, with the temperature controlled at 80-90 °C for the first 2 hours, and then refluxed at 110-120 °C for 4 hours for the second portion.[2]

-

After cooling, the reaction mixture is neutralized with sodium hydroxide.

-

The crude product is extracted with dichloromethane, washed with saturated sodium bisulfite solution and water.

-

The organic layer is dried and the solvent is evaporated.

-

The resulting solid is recrystallized from ethanol to yield 2,7-dibromo-9-fluorenone as a yellow solid.[2]

-

Experimental Protocol: Synthesis of 2,7-Dibromo-9H-fluoren-9-ol via Grignard Reaction [3]

-

Materials: 2,7-dibromo-9-fluorenone, magnesium, an appropriate alkyl or aryl halide (e.g., 3-bromobenzocyclobutene), dry THF.

-

Procedure:

-

Prepare a Grignard reagent by reacting the alkyl or aryl halide with magnesium turnings in dry THF under an inert atmosphere.

-

To a solution of 2,7-dibromo-9-fluorenone in dry THF, add the freshly prepared Grignard reagent dropwise at a controlled temperature.

-

The reaction mixture is stirred at room temperature for a specified time.

-

The reaction is quenched with a saturated aqueous solution of ammonium chloride.

-

The product is extracted with an organic solvent, and the organic layer is washed, dried, and concentrated.

-

Purification by column chromatography or recrystallization yields the desired 2,7-dibromo-9-substituted-9H-fluoren-9-ol derivative.[3]

-

Caption: Suzuki coupling for functionalizing the 2,7-positions of the fluorenol core.

Performance in Perovskite Solar Cells